(2-Methyl-4-propylphenyl)methanamine

Description

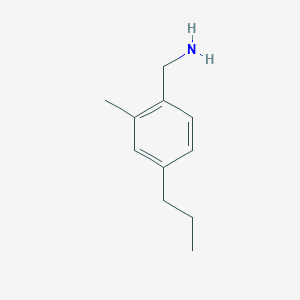

(2-Methyl-4-propylphenyl)methanamine is a substituted methanamine derivative characterized by a benzylamine scaffold with a methyl group at the ortho position (C2) and a propyl group at the para position (C4) on the aromatic ring. These compounds often exhibit receptor-binding properties, particularly in neurological and allosteric modulation contexts, depending on substituent patterns .

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

(2-methyl-4-propylphenyl)methanamine |

InChI |

InChI=1S/C11H17N/c1-3-4-10-5-6-11(8-12)9(2)7-10/h5-7H,3-4,8,12H2,1-2H3 |

InChI Key |

OQPXUYOCQCVOMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C=C1)CN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-propylphenyl)methanamine typically involves the alkylation of a suitable precursor, such as 2-methyl-4-propylphenol, followed by amination. The reaction conditions often include the use of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: (2-Methyl-4-propylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The methanamine group can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Amides or nitriles.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemistry: (2-Methyl-4-propylphenyl)methanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used as a model compound to investigate the interactions of amines with enzymes and receptors .

Medicine: Its structural features make it a valuable scaffold for designing bioactive molecules .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It can be employed as a precursor in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (2-Methyl-4-propylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, depending on the nature of the target. The methanamine group plays a crucial role in binding to the active site of the target, facilitating the desired biological or chemical effect .

Comparison with Similar Compounds

Substituent Effects on Receptor Binding and Selectivity

- (9-Ethyl-9H-carbazol-3-yl)methanamine Analogs (e.g., 23a–m): Structure: Methanamine attached to a carbazole core with ethyl and carboxamide substituents. Activity: Demonstrated high selectivity for dopamine D3 receptors (D3R) over D2R, with Ki values ranging from 85.7–144.7 nmol/L. A four-carbon linker between the carbazole and methanamine groups was critical for D3R selectivity (<15% D2R inhibition at 10 mmol/L) .

Aromatic Ring Modifications

- (3-Fluoro-4-methylphenyl)[4-(2-methylpropyl)phenyl]methanamine: Structure: Biphenyl methanamine with fluorine and methyl groups on one ring and a branched propyl group on the other. Physicochemical Properties: Molecular weight 271.37 g/mol, C18H22FN formula. Comparison: The target compound lacks fluorine but includes a linear propyl group, which may reduce polarity and enhance membrane permeability compared to fluorinated analogs.

Amine Chain Variations

- 1-(4-Methoxyphenyl)propan-2-amine (p-Methoxyamphetamine) :

- Structure : Propan-2-amine backbone with a para-methoxy phenyl group.

- Activity : Acts as a serotonin receptor agonist due to the methoxy group’s electron-donating effects .

- Comparison : The target compound’s methanamine group (shorter chain) and alkyl substituents may reduce CNS activity compared to amphetamine derivatives but could improve metabolic stability.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| (2-Methyl-4-propylphenyl)methanamine | C11H17N | 163.26 | 2-Me, 4-Pr | High lipophilicity (predicted) |

| (3-Fluoro-4-methylphenyl)[4-(2-MePr)Ph]MA* | C18H22FN | 271.37 | 3-F, 4-Me, 4-(2-MePr) | Polar, hydrogen-bonding potential |

| (2,4,6-Trimethoxyphenyl)methanamine | C10H15NO3 | 197.23 | 2,4,6-OMe | High toxicity (H302, H318) |

| 1-(4-Methoxyphenyl)propan-2-amine | C10H15NO | 165.23 | 4-OMe, propan-2-amine | Serotonergic activity |

*MA = methanamine

Biological Activity

(2-Methyl-4-propylphenyl)methanamine, a derivative of methanamine, is an organic compound with the molecular formula C₁₁H₁₇N. Its unique structure, characterized by a methyl group at the second position and a propyl group at the fourth position on the phenyl ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's chemical structure influences its biological activity. The following table summarizes key chemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| IUPAC Name | This compound |

| InChI Key | DWQOTHMQRZDELZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC(=C(C=C1)C)CN |

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. Its amine group can participate in hydrogen bonding and ionic interactions, potentially modulating enzyme activities and influencing cellular signaling pathways.

Potential Targets:

- Enzymatic Interactions: The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites, affecting neurotransmitter release and cellular responses.

Biological Activity

Research into the biological activity of this compound has highlighted several areas of interest:

2. Neuropharmacological Effects

Compounds in the same class as this compound have been investigated for their psychoactive properties. Research indicates that phenethylamines can influence mood and cognitive functions by interacting with neurotransmitter systems . Although direct studies on this specific compound are scarce, its classification suggests a potential for psychoactive effects.

Case Study 1: Antibacterial Efficacy

A study examining the antibacterial effects of various phenethylamine derivatives found that compounds with similar structures to this compound exhibited significant inhibitory activity against MRSA strains. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 7.8 to 15.6 µg/mL, indicating strong antibacterial potential .

Case Study 2: Toxicological Assessment

Research into the toxicology of synthetic cathinones and related phenylethylamines has provided insights into the safety profile of such compounds. These studies often report low toxicity levels at therapeutic doses, suggesting that this compound may also possess a favorable safety margin for potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.